N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole backbone substituted with a benzothiazole and pyridinylmethyl group. Its molecular formula is inferred as C₁₇H₁₄ClN₅OS (calculated molecular weight: ~375.8 g/mol). Structural complexity and halogenation may enhance binding affinity but could also influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-23-9-7-14(22-23)17(25)24(11-12-4-3-8-20-10-12)18-21-16-13(19)5-2-6-15(16)26-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBOHRHADJOECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They are known to target the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis. This results in the inhibition of the growth and proliferation of the bacteria.
Biochemical Pathways
It can be inferred that the compound interferes with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme. This disruption in the cell wall biosynthesis pathway leads to the inhibition of bacterial growth and proliferation.
Pharmacokinetics
A study on similar benzothiazole derivatives suggests that they exhibit a favorable pharmacokinetic profile.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis pathway, leading to the death of the bacteria.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the benzothiazole ring, pyrazole moiety, and pyridine group, contribute to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways, such as kinases and proteases, which are essential for cell signaling and apoptosis.
- Binding Affinity : The presence of the benzothiazole ring enhances binding affinity to target proteins, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound's interaction with its targets .
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole possess broad-spectrum antimicrobial properties. For instance, compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. In particular:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.12 | Enterococcus faecalis |
| Compound B | 0.25 | Staphylococcus aureus |
| Compound C | 0.0033 | DNA gyrase inhibition |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has been shown to modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.6 | Induction of apoptosis |
| MCF7 | 2.8 | Inhibition of cell proliferation |
These results suggest that N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide may be a promising candidate for further development as an anticancer agent .
Case Studies
Several studies have highlighted the biological significance of similar compounds:
- Study on Antibacterial Properties : A study demonstrated that benzothiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.015 μg/mL to 0.25 μg/mL .
- Anticancer Evaluation : Another research focused on a related pyrazole derivative showed significant inhibition of cancer cell growth in vitro, with IC50 values indicating high potency against breast cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide ()
- Molecular Formula : C₁₀H₁₁ClN₄OS
- Key Differences :
- Replaces the benzothiazole group with a 4-methylthiazole ring, reducing aromaticity and molecular weight (MW: 270.7 g/mol vs. ~375.8 g/mol).
- Lacks the pyridinylmethyl substituent, which may diminish interactions with π-stacking or charged binding pockets.
- Hypothetical Implications : The thiazole analog likely exhibits lower lipophilicity (clogP ~2.1 vs. ~3.5 for the target compound) and altered target selectivity .
1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide ()
- Molecular Formula : C₁₃H₁₆N₄O
- Isopropylamide substituent replaces pyridinylmethyl, likely decreasing steric bulk.
- Hypothetical Implications : Higher aqueous solubility (predicted logS: -2.5 vs. -4.1 for the target compound) but reduced membrane permeability .
N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide ()
- Molecular Formula : C₁₀H₇ClN₂OS
- Key Differences :
- Acrylamide linker replaces the pyrazole-carboxamide core, simplifying the structure (MW: 238.7 g/mol).
- Loss of the pyridinylmethyl group may limit interactions with metal ions or hydrophobic pockets.
- Hypothetical Implications : Reduced conformational rigidity could decrease target affinity but improve synthetic accessibility .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
- Molecular Formula : C₂₁H₂₂N₆O
- Ethyl and methyl substituents on the pyrazole may enhance metabolic stability.
Research Implications
- Target Compound : The benzothiazole and pyridinylmethyl groups may synergize for kinase or protease inhibition, though synthetic challenges (e.g., steric hindrance) could limit yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
